N-Propyl-p-toluenesulfonamide chemical properties
N-Propyl-p-toluenesulfonamide chemical properties
An In-depth Technical Guide to the Chemical Properties of N-Propyl-p-toluenesulfonamide
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for N-Propyl-p-toluenesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. All quantitative data is presented in tabular format for clarity and ease of comparison. A detailed experimental protocol for its synthesis is also included.
Chemical and Physical Properties
N-Propyl-p-toluenesulfonamide is a derivative of p-toluenesulfonamide, a compound with applications in organic synthesis and as a plasticizer.[1] The properties of N-Propyl-p-toluenesulfonamide are summarized below, with data for the parent compound, p-Toluenesulfonamide, provided for context.
Table 1: Physical and Chemical Properties of N-Propyl-p-toluenesulfonamide
| Property | Value | Source |
| IUPAC Name | 4-methyl-N-propylbenzenesulfonamide | [2] |
| Synonyms | N-Propyl-P-Toluenesulfonamide, 4-Methyl-N-propylbenzenesulfonamide | [2] |
| CAS Number | 1133-12-6 | [2] |
| Molecular Formula | C10H15NO2S | Calculated |
| Molecular Weight | 213.30 g/mol | Calculated |
| Boiling Point | 325.5ºC at 760mmHg | [2] |
| Melting Point | 48.3-51.2°C | [3] |
| Solubility | Insoluble in water.[4] | [4] |
Table 2: Comparative Properties of p-Toluenesulfonamide (Parent Compound)
| Property | Value | Source |
| CAS Number | 70-55-3 | [5] |
| Molecular Formula | C7H9NO2S | [5][6] |
| Molecular Weight | 171.22 g/mol | [6] |
| Melting Point | 134-137 °C | |
| Boiling Point | 221 °C at 10 mmHg | [7] |
| Flash Point | 202 °C | [7] |
| Solubility in Water | 0.32 g/100 mL (25 °C) | [7][8] |
| Solubility in other solvents | Soluble in DMSO and alcohol.[8][9] | [8][9] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of N-Propyl-p-toluenesulfonamide. Available spectral information includes:
-
13C NMR: Spectra are available for p-Toluenesulfonamide, N-propyl-.[10]
-
Infrared (IR): Transmission IR spectra have been recorded.[10]
-
Mass Spectrometry (MS): Mass spectra obtained via Gas Chromatography (GC) are available.[10]
For the related compound, Propyl p-toluenesulfonate, various spectra are also available including 1H NMR, IR, and 13C NMR.[11]
Reactivity and Stability
-
Stability: N-Propyl-p-toluenesulfonamide is stable under normal conditions.[4]
-
Hazardous Reactions: No hazardous reactions are reported under normal processing.[4] Hazardous polymerization does not occur.[4]
-
Incompatible Materials: It is incompatible with strong oxidizing agents.[4][7] The parent compound, p-toluenesulfonamide, is also incompatible with strong bases.[7]
-
Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides and sulfur oxides.[6] Hazardous decomposition products under fire conditions include carbon monoxide, carbon dioxide, and sulfur oxides.[4][7]
Experimental Protocols
Synthesis of N-Propyl-p-toluenesulfonamide
A representative method for the synthesis of N-alkyl-p-toluenesulfonamides involves the direct reaction of anhydrous p-toluenesulfonic acid with a primary amine in the presence of a catalyst and a dehydrating agent.[3][12]
Materials:
-
Anhydrous p-toluenesulfonic acid
-
n-Propylamine
-
Dichloromethane (solvent)
-
Catalyst (e.g., PIMs supported solid super acid)[12]
-
0.5 mol/L Hydrochloric acid solution
-
0.5 mol/L Sodium hydroxide solution
-
Saturated Sodium Chloride solution
-
Anhydrous sodium sulfate
-
50% Ethanol aqueous solution
Procedure:
-
Dissolve anhydrous p-toluenesulfonic acid in dichloromethane in a reaction vessel.[3]
-
Add the catalyst (5-10% w/w) and molecular sieves 5A to the solution.[3]
-
Stir the mixture for 2 hours while maintaining the temperature between 0-40°C.[3]
-
Add n-propylamine to the reaction mixture and continue to stir at 0-40°C for 24 hours.[3]
-
After the reaction is complete, remove the molecular sieves by filtration.[3][12]
-
Wash the filtrate sequentially with 0.5 mol/L hydrochloric acid solution, 0.5 mol/L sodium hydroxide solution, and saturated NaCl solution.[3][12]
-
Separate the organic phase and dry it over anhydrous sodium sulfate.[3]
-
Remove the desiccant by filtration and recover the dichloromethane solvent by distillation to obtain the crude N-n-propyl-p-toluenesulfonamide.[3]
-
Wash the crude product with a 50% ethanol aqueous solution and dry to yield the purified product.[3]
Visualizations
As there is no available information on signaling pathways involving N-Propyl-p-toluenesulfonamide, the following diagram illustrates the experimental workflow for its synthesis.
Caption: Experimental workflow for the synthesis of N-Propyl-p-toluenesulfonamide.
Safety and Handling
-
General Handling: Handle in accordance with good industrial hygiene and safety practices.[4] Ensure adequate ventilation.[4] Avoid contact with skin, eyes, and clothing.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4] In case of insufficient ventilation, wear suitable respiratory equipment.[7]
-
First Aid:
-
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[13] Wear self-contained breathing apparatus.[4]
Conclusion
This technical guide has summarized the key chemical properties, a detailed synthesis protocol, and safety information for N-Propyl-p-toluenesulfonamide. The provided data serves as a valuable resource for professionals engaged in chemical research and development. Further research is required to elucidate the biological activities and potential signaling pathways associated with this compound.
References
- 1. p-Toluenesulfonamide | 70-55-3 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrabase.com [spectrabase.com]
- 6. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. chembk.com [chembk.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. spectrabase.com [spectrabase.com]
- 11. PROPYL P-TOLUENESULFONATE(599-91-7) 1H NMR spectrum [chemicalbook.com]
- 12. CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide - Google Patents [patents.google.com]
- 13. chemicalbook.com [chemicalbook.com]
